Aloenin-2'-p-coumaroyl ester
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Overview
Description
Aloenin-2’-p-coumaroyl ester is a natural product derived from the leaves of Aloe vera. It belongs to the class of phenolic compounds and has shown potential in the research of inflammation . This compound is part of the broader family of Aloe-derived phytochemicals, which have been used for their therapeutic properties for centuries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aloenin-2’-p-coumaroyl ester can be isolated from Aloe vera leaves using high-speed counter-current chromatography . The process involves the extraction of Aloe vera leaves followed by purification steps to isolate the desired compound. The reaction conditions typically involve the use of solvents such as methanol, ethanol, and water in varying proportions to achieve optimal separation.
Industrial Production Methods: Industrial production of Aloenin-2’-p-coumaroyl ester involves large-scale extraction and purification processes. The leaves of Aloe vera are harvested, and the bioactive compounds are extracted using solvents. The crude extract is then subjected to chromatographic techniques to isolate Aloenin-2’-p-coumaroyl ester in high purity .
Chemical Reactions Analysis
Types of Reactions: Aloenin-2’-p-coumaroyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize Aloenin-2’-p-coumaroyl ester.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
Aloenin-2’-p-coumaroyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of phenolic compounds and their reactivity.
Biology: The compound is investigated for its anti-inflammatory properties and potential to modulate biological pathways.
Mechanism of Action
The mechanism of action of Aloenin-2’-p-coumaroyl ester involves its interaction with molecular targets such as GSK3-β. By inhibiting this kinase, the compound can modulate the PI3K/AKT pathway, which is crucial for cellular processes like wound healing and inflammation . Additionally, its antioxidant properties contribute to its therapeutic effects by reducing oxidative stress .
Comparison with Similar Compounds
Aloenin: Another phenolic compound found in Aloe species with similar anti-inflammatory properties.
Aloin A and B: Known for their laxative effects and anti-inflammatory activities.
Aloesin: Exhibits antioxidant and anti-inflammatory properties.
Uniqueness: Aloenin-2’-p-coumaroyl ester is unique due to its specific ester linkage with p-coumaric acid, which enhances its bioactivity compared to other similar compounds. This unique structure allows it to interact more effectively with molecular targets and exhibit stronger therapeutic effects .
Properties
Molecular Formula |
C28H28O12 |
---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxy-6-oxopyran-2-yl)-3-methylphenoxy]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C28H28O12/c1-14-9-17(31)10-19(24(14)20-11-18(36-2)12-23(33)37-20)38-28-27(26(35)25(34)21(13-29)39-28)40-22(32)8-5-15-3-6-16(30)7-4-15/h3-12,21,25-31,34-35H,13H2,1-2H3/b8-5+/t21-,25-,26+,27-,28-/m1/s1 |
InChI Key |
AVKZBTISTJWNNL-MKNNQNITSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O |
Origin of Product |
United States |
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